5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid
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Overview
Description
5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethoxycarbonyl and 2-methylpropyl groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the preparation of intermediate compounds followed by cyclization and functional group modifications to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the pyrazole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, sulfonyl chlorides; reactions carried out in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure with an acetyl group instead of the ethoxycarbonyl group.
3-Ethoxycarbonyl-5-acetylpyrazole: Another pyrazole derivative with different substituents.
Uniqueness
5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-4-17-11(16)9-5-8(10(14)15)12-13(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUCEGALVNPCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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